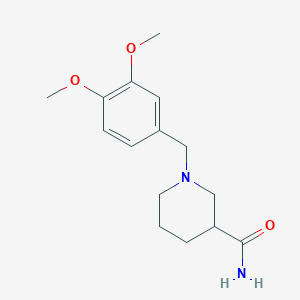
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AOTC, is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. In
Scientific Research Applications
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not yet fully understood. However, it has been proposed that 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition could be useful in the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which could lead to the death of cancer cells. 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory disorders. Additionally, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a lead compound for the development of novel drugs. Its unique structure and properties make it a promising candidate for the development of drugs with improved efficacy and fewer side effects. However, there are also limitations to the use of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. Its synthesis can be challenging and requires expertise in organic chemistry. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to develop drugs based on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Future Directions
There are several future directions for research on 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to optimize the synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and improve its properties as a lead compound for drug development.
Conclusion:
In conclusion, 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs and therapeutic agents. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging, but its potential benefits make it a worthwhile area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multistep process involving the reaction of various reagents and catalysts. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to further reactions with various other reagents to yield 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The synthesis of 2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be challenging and requires expertise in organic chemistry.
properties
IUPAC Name |
2-amino-5-oxo-4-(1-phenylethyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(12-6-3-2-4-7-12)16-13(10-19)18(20)22-15-9-5-8-14(21)17(15)16/h2-4,6-7,11,16H,5,8-9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYAYQWMTWWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-oxo-4-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)


![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)



![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)


![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)